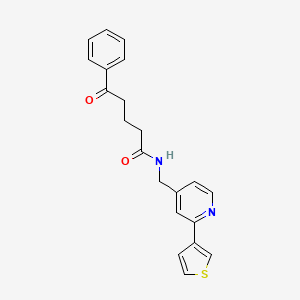

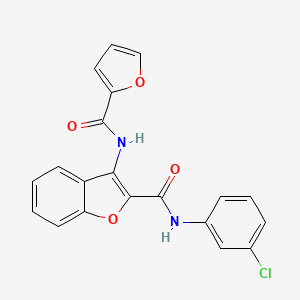

![molecular formula C21H16ClN3OS B2473738 3-amino-N-(2-chlorophenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 691371-07-0](/img/structure/B2473738.png)

3-amino-N-(2-chlorophenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of thieno[2,3-b]pyridine . Thieno[2,3-b]pyridines are a class of compounds that have been studied for their potential use in the treatment of central nervous system diseases and as C-terminal hydrolase L1 (UCH-L1) inhibitors . They are also promising for the design of antimicrobial and antitumor agents .

Synthesis Analysis

The synthesis of such compounds often involves the fusion of a thiophene ring to pyridine or a pyridine ring to thiophene . One method involves a one-pot three-component condensation of 3-methyl (ethyl)pentane-2,4-diones with cyanothioacetamide and α-halocarbonyl compounds .Molecular Structure Analysis

The central 3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl fragment of all molecules is almost planar . The structures of some of the synthesized thieno[2,3-b]pyridine derivatives have been studied by X-ray analysis .Chemical Reactions Analysis

The compound is a putative phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme inhibitor . This enzyme is a plausible anticancer target linked to cell motility, important for the invasion and dissemination of tumour cells .Physical And Chemical Properties Analysis

The compound forms yellow crystals, with a melting point of 228–230°C (from BuOH), and it sublimes at 185°C . The IR spectrum shows peaks at 3418–3305 (NH, NH2), 1674 (CONH), and 1633 (δ NH2) cm-1 .Scientific Research Applications

- Compound 1 has been investigated as a putative inhibitor of phosphoinositide-specific phospholipase C-γ (PLC-γ) . This enzyme plays a crucial role in cell motility, which is essential for tumor cell invasion and dissemination .

- Functionalized thieno[2,3-b]pyridines , including derivatives of compound 1 , have shown promise in treating central nervous system (CNS) diseases .

- Compound 1 and related thieno[2,3-b]pyridines may exhibit antitumor properties, making them valuable candidates for further investigation .

- Compound 1 and its analogs are promising starting materials for the synthesis of fused polycyclic heterocycles, which have diverse applications in drug discovery .

Anticancer Research

Central Nervous System Diseases

Antimicrobial Properties

Antitumor Activity

Fused Polycyclic Heterocycles

X-ray Structural Studies

Mechanism of Action

Target of Action

The primary target of 3-amino-N-(2-chlorophenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide is the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme . This enzyme plays a crucial role in cell motility, which is important for the invasion and dissemination of tumor cells .

Mode of Action

The compound acts as an inhibitor of the PLC-γ enzyme . It binds to the enzyme, preventing it from performing its normal function. This interaction results in changes to the cell’s biochemical processes, particularly those related to cell motility .

Biochemical Pathways

The inhibition of the PLC-γ enzyme affects the phosphoinositide signaling pathway . This pathway is involved in a variety of cellular functions, including cell growth, differentiation, and motility. By inhibiting PLC-γ, the compound disrupts these processes, potentially leading to a reduction in tumor cell invasion and dissemination .

Pharmacokinetics

The compound’s effectiveness against various breast cancer cell lines suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound has been shown to have anti-proliferative activity against a variety of breast cancer cell lines . It can arrest the cell cycle in the G2/M phases . Additionally, it severely affects the morphology and cell migration for the MDA-MB-231 breast cancer cell line .

properties

IUPAC Name |

3-amino-N-(2-chlorophenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3OS/c1-12-11-14(13-7-3-2-4-8-13)17-18(23)19(27-21(17)24-12)20(26)25-16-10-6-5-9-15(16)22/h2-11H,23H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOVNZDZAYJKMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=CC=C3Cl)N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2-chlorophenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2473661.png)

![ethyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2473662.png)

![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2473665.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2473677.png)